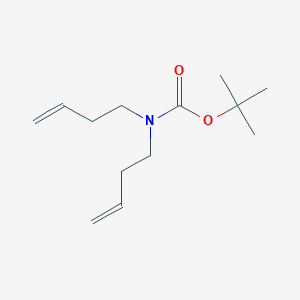

tert-Butyl di(but-3-en-1-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N,N-bis(but-3-enyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-6-8-10-14(11-9-7-2)12(15)16-13(3,4)5/h6-7H,1-2,8-11H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUSUZLSPSGFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC=C)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of tert-Butyl di(but-3-en-1-yl)carbamate: A Technical Guide for Advanced Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl di(but-3-en-1-yl)carbamate, a key intermediate in the construction of nitrogen-containing heterocycles. The molecule's diolefinic structure makes it an ideal precursor for ring-closing metathesis (RCM) to form seven-membered azepane rings, which are prevalent scaffolds in pharmaceuticals and natural products.[1] This document moves beyond a simple recitation of procedural steps, delving into the strategic considerations behind the selected synthetic route, the mechanistic underpinnings of the core chemical transformations, and a detailed, field-tested experimental protocol. We will explore the rationale for reagent selection, reaction conditions, and purification strategies, providing researchers and drug development professionals with a robust and reproducible methodology.

Strategic Analysis of the Synthetic Approach

A sound synthetic strategy is paramount for efficiency, scalability, and purity. For the target molecule, this compound, two primary retrosynthetic disconnections are considered.

-

Route A: Post-Alkylation Protection: This approach involves the initial synthesis of the secondary amine, di(but-3-en-1-yl)amine, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. While feasible, the initial dialkylation of ammonia or a primary amine precursor can be difficult to control, often yielding a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.

-

Route B: Direct Dialkylation of a Carbamate: This strategy employs tert-butyl carbamate as the nitrogen source. The electron-withdrawing nature of the carbonyl group significantly increases the acidity of the N-H proton, facilitating its removal by a suitable base. The resulting carbamate anion is a soft nucleophile that can be sequentially alkylated. This route offers superior control, typically proceeds in a single pot, and avoids the handling of volatile, unprotected intermediate amines.

For its elegance and efficiency, this guide will focus exclusively on Route B , the direct N,N-dialkylation of tert-butyl carbamate.

Caption: Retrosynthetic analysis of the target molecule via direct dialkylation.

Foundational Chemistry: The N-Alkylation of Carbamates

The success of the chosen strategy hinges on the N-alkylation of a carbamate. Unlike amines, whose basicity and nucleophilicity are often conflated, carbamates present a distinct reactive profile. The Boc group, formally a carbamate, reduces the nucleophilicity of the nitrogen atom due to the delocalization of its lone pair into the adjacent carbonyl group.[2] However, this same electronic effect renders the N-H proton acidic enough (pKa ≈ 17 in DMSO) to be deprotonated by strong, non-nucleophilic bases like sodium hydride (NaH).

The mechanism proceeds via the formation of a sodium carbamate salt, which then acts as a potent nucleophile in a classical SN2 reaction with an alkyl halide.[3] The process can be repeated to achieve dialkylation.

Caption: Stepwise mechanism for the N,N-dialkylation of tert-butyl carbamate.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes observational cues and justifications to ensure procedural integrity.

3.1. Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Quantity | Notes |

| tert-Butyl Carbamate | 4248-19-5 | 117.15 | 1.0 equiv. | Ensure dryness. |

| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | 2.2 equiv. | 60% dispersion in mineral oil is standard. |

| 4-Bromobut-1-ene | 5162-44-7 | 135.00 | 2.1 equiv. | Check for purity; distill if necessary. |

| Anhydrous DMF | 68-12-2 | 73.09 | ~0.2 M concentration | Use a freshly opened bottle or dried solvent. |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | For extraction. | Anhydrous grade. |

| Saturated NH₄Cl (aq.) | 12125-02-9 | - | For quenching. | |

| Brine (Saturated NaCl) | 7647-14-5 | - | For washing. | |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | For drying. | |

| Silica Gel | 7631-86-9 | - | For chromatography. | 230-400 mesh. |

3.2. Step-by-Step Methodology

-

Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a septum. Maintain a positive pressure of inert gas throughout the reaction.

-

Rationale: Sodium hydride reacts violently with water. An inert atmosphere is critical to prevent quenching of the base and ensure safety.

-

-

Reagent Addition (Base): To the flask, add sodium hydride (2.2 eq., 60% dispersion). Wash the dispersion with anhydrous hexanes (2x) via cannula to remove the mineral oil, and carefully decant the hexanes. Add anhydrous DMF to achieve a final substrate concentration of approximately 0.2 M.

-

Rationale: Removing the mineral oil improves the reactivity and consistency of the sodium hydride. DMF is a polar aprotic solvent that effectively solvates the resulting sodium carbamate salt.[3]

-

-

Substrate Addition: Dissolve tert-butyl carbamate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C (ice-water bath).

-

Causality: This initial deprotonation is exothermic. A slow, cooled addition prevents a runaway reaction. Vigorous bubbling (H₂ evolution) should be observed, indicating the formation of the sodium salt.

-

-

First Alkylation: After gas evolution ceases (~30-60 min), add 4-bromobut-1-ene (1.05 eq.) dropwise via syringe, maintaining the temperature at 0 °C. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Rationale: This first alkylation forms the mono-alkylated intermediate, tert-butyl (but-3-en-1-yl)carbamate.

-

-

Second Alkylation: Cool the mixture back to 0 °C. Add the second portion of 4-bromobut-1-ene (1.05 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

-

Rationale: The second deprotonation and alkylation are slower due to increased steric hindrance. An extended reaction time ensures high conversion to the dialkylated product.

-

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 10-20% Ethyl Acetate/Hexanes eluent system. The product will have a higher Rf value than the mono-alkylated intermediate and the starting carbamate.

-

Work-up and Quenching: Cool the flask to 0 °C. Very carefully and slowly, quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution stops.

-

Trustworthiness: This is a critical safety step. Adding the quenching agent too quickly to unreacted NaH can cause a violent exothermic reaction and H₂ release.

-

-

Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Rationale: Washing removes residual DMF and inorganic salts, which is crucial for obtaining a clean product after chromatography.

-

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient eluent of 2% to 10% ethyl acetate in hexanes. The desired product is typically a colorless to pale yellow oil.

Anticipated Results and Characterization

| Parameter | Expected Outcome |

| Yield | 70-85% |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃) | δ (ppm): ~5.8 (m, 2H), ~5.0 (m, 4H), ~3.2 (t, 4H), ~2.2 (q, 4H), 1.45 (s, 9H) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~155 (C=O), ~135 (alkene CH), ~117 (alkene CH₂), ~80 (quat. C), ~48 (N-CH₂), ~34 (CH₂), ~28 (CH₃) |

| Mass Spec (ESI+) | m/z: [M+Na]⁺ expected |

Application in Ring-Closing Metathesis (RCM)

The primary value of this compound is its role as a substrate for RCM, a powerful reaction for forming cyclic structures.[4] Treatment with a ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs' catalyst, efficiently closes the 5-atom chain between the two olefins to form a 7-membered ring, with ethylene as the only byproduct.[5][6]

Caption: Workflow illustrating the RCM of the title compound to form a protected azepine.

This subsequent transformation highlights the importance of the initial synthesis; a pure, well-characterized starting material is essential for the efficiency and success of the catalyst-driven cyclization step.[7]

References

-

Pearson, W. H., Aponick, A., & Dietz, A. L. (2006). Synthesis of N,N-bis(3-butenyl)amines from 2-azaallyl dication synthetic equivalents and conversion to 2,3,6,7-tetrahydroazepines by ring-closing metathesis. The Journal of Organic Chemistry, 71(9), 3533–3539. [Link]

-

Wikipedia contributors. (2023). tert-Butyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

-

Wikipedia contributors. (2023). Ring-closing metathesis. Wikipedia, The Free Encyclopedia. [Link]

-

Majumdar, K. C., & Chattopadhyay, B. (2007). Synthesis of macrocyclic compounds by ring closing metathesis. Current Organic Chemistry, 11(15), 1339-1365. [Link]

-

Bertrand, M. L. (2009). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses, 86, 332. [Link]

Sources

- 1. Synthesis of N,N-bis(3-butenyl)amines from 2-azaallyl dication synthetic equivalents and conversion to 2,3,6,7-tetrahydroazepines by ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 5. Ring Closing Metathesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

preparation of N,N-bis(but-3-en-1-yl)carbamate

An In-depth Technical Guide to the Preparation of N,N-bis(but-3-en-1-yl)carbamate

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of N,N-bis(but-3-en-1-yl)carbamate, a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds through ring-closing metathesis. This document details a reliable two-step synthetic route, commencing with the preparation of the precursor secondary amine, N,N-bis(but-3-en-1-yl)amine, followed by its carbamoylation. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering not only a step-by-step experimental protocol but also a thorough discussion of the underlying reaction mechanisms, purification strategies, and characterization data.

Introduction

Carbamates are a versatile class of organic compounds characterized by the -N(R)-C(=O)O- functional group. They are widely utilized as protecting groups for amines in multi-step organic synthesis due to their stability under a range of reaction conditions and their susceptibility to selective cleavage.[1] Furthermore, the carbamate moiety is a key structural feature in numerous pharmaceuticals and agrochemicals. The subject of this guide, N,N-bis(but-3-en-1-yl)carbamate, is of particular interest due to the presence of two terminal alkene functionalities. These olefinic groups render the molecule an ideal substrate for ring-closing metathesis (RCM), a powerful carbon-carbon bond-forming reaction, to generate functionalized seven-membered nitrogen heterocycles, which are prevalent scaffolds in biologically active molecules.

This guide presents a robust and reproducible methodology for the , ensuring high purity and yield. The described two-step synthesis is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Synthetic Strategy Overview

The synthesis of N,N-bis(but-3-en-1-yl)carbamate is most effectively achieved through a two-step sequence. The first step involves the synthesis of the secondary amine precursor, N,N-bis(but-3-en-1-yl)amine. This is followed by the carbamoylation of the secondary amine using a suitable chloroformate, such as ethyl chloroformate, in the presence of a base to yield the target carbamate.

Caption: Overall synthetic workflow for N,N-bis(but-3-en-1-yl)carbamate.

Experimental Protocols

Synthesis of N,N-bis(but-3-en-1-yl)amine (Precursor)

The synthesis of the secondary amine precursor is achieved through the dialkylation of a primary amine with 4-bromobut-1-ene. Benzylamine is a suitable starting material as the benzyl group can be subsequently removed via hydrogenolysis if the free secondary amine is desired for other applications. For the purpose of synthesizing the target carbamate, the N-benzyl-N,N-bis(but-3-en-1-yl)amine can be directly used in the next step, followed by debenzylation, or a primary amine that is easily removed can be chosen. For simplicity, a direct synthesis from ammonia or a primary amine that can be readily displaced is also a viable route, though may be more challenging to control selectivity. Here, we present a common approach using a primary amine.

Materials:

-

Benzylamine

-

4-Bromo-1-butene

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (1.0 eq.), anhydrous potassium carbonate (3.0 eq.), and anhydrous acetonitrile.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 4-bromo-1-butene (2.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-N,N-bis(but-3-en-1-yl)amine.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure secondary amine.

Note: For the synthesis of the target carbamate, if starting from a primary amine like benzylamine, a debenzylation step (e.g., hydrogenolysis) would be required before the carbamoylation step to obtain the free N,N-bis(but-3-en-1-yl)amine. A more direct, albeit potentially lower-yielding, approach is the direct dialkylation of ammonia.

Synthesis of Ethyl N,N-bis(but-3-en-1-yl)carbamate

This procedure details the reaction of N,N-bis(but-3-en-1-yl)amine with ethyl chloroformate in the presence of a base to yield the desired carbamate.

Materials:

-

N,N-bis(but-3-en-1-yl)amine

-

Ethyl chloroformate (ClCO₂Et)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (CH₂Cl₂), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-bis(but-3-en-1-yl)amine (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes.

-

Slowly add ethyl chloroformate (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure ethyl N,N-bis(but-3-en-1-yl)carbamate.

Caption: Experimental workflow for the synthesis of ethyl N,N-bis(but-3-en-1-yl)carbamate.

Data Summary

The following table summarizes the expected quantitative data for the synthesis of a representative N,N-bis(but-3-en-1-yl)carbamate. Actual values may vary depending on the specific ester group (R) and reaction scale.

| Parameter | Expected Value |

| Product | Ethyl N,N-bis(but-3-en-1-yl)carbamate |

| Molecular Formula | C₁₁H₁₉NO₂ |

| Molecular Weight | 197.27 g/mol |

| Appearance | Colorless to pale yellow oil |

| Yield | 80-95% |

| Purity (by NMR/GC-MS) | >95% |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~5.8 (m, 2H), ~5.0 (m, 4H), ~4.1 (q, 2H), ~3.2 (t, 4H), ~2.3 (q, 4H), ~1.2 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~155, ~135, ~117, ~61, ~48, ~33, ~14 |

| IR (neat, cm⁻¹) ν | ~3077, 2978, 1695 (C=O), 1641 (C=C), 1420, 1240, 915 |

Mechanistic Discussion

The formation of N,N-bis(but-3-en-1-yl)carbamate from the corresponding secondary amine and an alkyl chloroformate proceeds via a nucleophilic acyl substitution mechanism. The secondary amine, N,N-bis(but-3-en-1-yl)amine, acts as the nucleophile, and the alkyl chloroformate serves as the electrophilic acylating agent.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine.[1] The role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The mechanism can be summarized in the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N,N-bis(but-3-en-1-yl)amine attacks the electrophilic carbonyl carbon of the ethyl chloroformate. This results in the formation of a tetrahedral intermediate.

-

Elimination of Chloride: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride ion as a leaving group.

-

Deprotonation: The added base (e.g., triethylamine) deprotonates the positively charged nitrogen atom of the resulting ammonium species, yielding the final carbamate product and the triethylammonium chloride salt.

Conclusion

This technical guide has outlined a detailed and reliable two-step methodology for the . By following the provided experimental protocols, researchers can confidently synthesize this valuable intermediate for applications in organic synthesis, particularly for the construction of complex nitrogen-containing molecules. The discussion of the reaction mechanism and the summary of expected characterization data further enhance the utility of this guide for scientists in both academic and industrial settings.

References

- Srivastava, R. S., et al. (2009). A new clean, one-pot synthesis of secondary amides from carboxylic acids and amines by employing ethyl chloroformate as coupling agent and ultrasound irradiation. Ultrasonics Sonochemistry, 16(6), 737-741.

- Hartman, W. W., & Brethen, M. R. (1931).

- Raucher, S., & Jones, D. S. (1985). A convenient method for the conversion of amines to carbamates.

- Agami, C., Couty, F., & Puchot-Kadouri, C. (1998).

Sources

Introduction: The Structural Significance of tert-Butyl di(but-3-en-1-yl)carbamate

An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl di(but-3-en-1-yl)carbamate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, a molecule of interest in synthetic organic chemistry. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages predictive methodologies and comparative analysis with structurally related analogs to offer a robust interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The protocols detailed herein represent a self-validating system for the empirical characterization of this and similar molecules.

This compound is a tertiary carbamate featuring a bulky tert-butoxycarbonyl (Boc) protecting group and two terminal alkene functionalities. The presence of two reactive butenyl chains makes it a valuable building block for synthesizing complex nitrogen-containing heterocycles and polyfunctional amines through reactions such as ring-closing metathesis or hydroamination. Accurate spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and ensuring the success of subsequent synthetic transformations. This guide provides the foundational spectroscopic data and interpretation necessary for researchers working with this molecule.

Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecule's constituent parts is crucial for interpreting its spectroscopic output.

-

tert-Butoxycarbonyl (Boc) Group: This group is characterized by a strong carbonyl (C=O) stretch in the IR spectrum and a distinctive set of signals in NMR—a singlet for the nine equivalent methyl protons (¹H NMR) and two signals for the quaternary and methyl carbons (¹³C NMR). Its fragmentation is often a dominant feature in mass spectrometry.

-

Di(but-3-en-1-yl) Groups: The two identical butenyl chains introduce alkene functionalities. These are identifiable by their C=C and =C-H stretching and bending vibrations in the IR spectrum. In NMR, they produce characteristic signals for vinylic protons and carbons.

-

Carbamate Nitrogen: This tertiary nitrogen atom connects the Boc group to the two butenyl chains, influencing the chemical environment of adjacent atoms.

Caption: Molecular structure of this compound with numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The predicted data below is based on standard chemical shift correlations and analysis of similar structures.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The symmetry of the two butenyl chains simplifies the spectrum, with each unique proton environment in one chain corresponding to its equivalent in the other.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment |

| H³ | 5.85 - 5.75 | ddt | J = 17.0, 10.2, 6.7 | 2H | =CH |

| H⁴ | 5.10 - 5.00 | m | - | 4H | =CH₂ |

| H¹ | 3.25 | t | J = 7.5 | 4H | N-CH₂ |

| H² | 2.28 | qt | J = 7.5, 6.7 | 4H | CH₂ -CH= |

| Boc | 1.48 | s | - | 9H | C(CH₃ )₃ |

Interpretation and Causality:

-

H³ (Vinylic Methine): This proton, being part of the alkene, is expected to resonate furthest downfield in the 5.8 ppm region. Its complex multiplicity arises from coupling to the two non-equivalent geminal protons (H⁴, cis and trans) and the adjacent methylene protons (H²).

-

H⁴ (Vinylic Methylene): These terminal alkene protons appear around 5.0-5.1 ppm. They will present as a multiplet due to geminal coupling to each other and vicinal coupling to H³.

-

H¹ (N-CH₂): These protons are adjacent to the electron-withdrawing carbamate nitrogen, causing a downfield shift to approximately 3.25 ppm. The signal is predicted to be a triplet due to coupling with the adjacent H² protons.

-

H² (Allylic CH₂): Positioned allylic to the double bond and adjacent to H¹, these protons are expected around 2.28 ppm. The quartet arises from coupling to H¹, and the triplet from coupling to H³, resulting in a quartet of triplets (qt).

-

Boc Protons: The nine equivalent protons of the tert-butyl group are magnetically shielded and do not couple with other protons, resulting in a sharp singlet at approximately 1.48 ppm. This signal is a hallmark of the Boc protecting group.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will reflect the number of unique carbon environments. For a comparative basis, the predicted data for the structurally similar tert-butyl diallylcarbamate shows key signals for C=O (~155 ppm), the alkene carbons (~135 and ~117 ppm), the quaternary carbon (~79 ppm), and the Boc methyls (~28 ppm).[1]

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | 155.5 | Carbamate Carbonyl |

| C³ | 135.0 | C H=CH₂ |

| C⁴ | 117.0 | CH=C H₂ |

| C(CH₃)₃ | 80.0 | Quaternary Boc Carbon |

| C¹ | 46.5 | N-C H₂ |

| C² | 33.5 | C H₂-CH=CH₂ |

| C(C H₃)₃ | 28.4 | Boc Methyl Carbons |

Interpretation and Causality:

-

C=O: The carbamate carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of this functional group.

-

C³ and C⁴ (Alkene Carbons): The sp² hybridized carbons of the double bond resonate in the typical alkene region (115-140 ppm). The internal carbon (C³) is generally slightly more downfield than the terminal carbon (C⁴).

-

Quaternary and Methyl Boc Carbons: The quaternary carbon of the tert-butyl group, bonded to oxygen, is found around 80 ppm. The three equivalent methyl carbons are highly shielded and appear upfield at approximately 28.4 ppm.

-

C¹ and C² (Alkyl Carbons): The carbon adjacent to the nitrogen (C¹) is more deshielded (~46.5 ppm) than the allylic carbon (C²) (~33.5 ppm) due to the direct inductive effect of the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum is essential for identifying key functional groups. The predicted vibrational frequencies are based on the analysis of related carbamates and alkenes.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3080 | Medium | =C-H stretch | Alkene |

| 2980-2960 | Strong | C-H stretch (asymmetric) | t-Butyl & Alkyl |

| 2870-2850 | Medium | C-H stretch (symmetric) | t-Butyl & Alkyl |

| ~1695 | Strong | C=O stretch (Amide I) | Carbamate |

| ~1642 | Medium | C=C stretch | Alkene |

| 1390 & 1365 | Medium | C-H bend (umbrella) | t-Butyl |

| ~1160 | Strong | C-N / O=C-O stretch | Carbamate |

| 995 & 915 | Strong | =C-H bend (out-of-plane) | Alkene |

Interpretation and Causality:

-

C=O Stretch: The most prominent peak in the spectrum will be the strong absorbance around 1695 cm⁻¹, which is characteristic of the carbamate carbonyl group.[2]

-

Alkene Stretches: The C=C double bond stretch is expected as a medium intensity peak around 1642 cm⁻¹. The stretch for the sp² C-H bonds will appear just above 3000 cm⁻¹ (~3080 cm⁻¹).

-

tert-Butyl Vibrations: The presence of the tert-butyl group is confirmed by strong C-H stretching bands below 3000 cm⁻¹ and two characteristic medium-intensity bending vibrations at ~1390 and ~1365 cm⁻¹.

-

Alkene Bends: The out-of-plane bending vibrations for the terminal vinyl group are typically strong and sharp, appearing around 995 and 915 cm⁻¹, providing definitive evidence for the -CH=CH₂ moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

-

Molecular Ion (M⁺): The predicted exact mass of C₁₃H₂₃NO₂ is 225.1729. In an electron ionization (EI) experiment, the molecular ion peak at m/z = 225 may be weak or absent due to the lability of the Boc group. Electrospray ionization (ESI) would likely show a prominent protonated molecule [M+H]⁺ at m/z = 226 or a sodiated adduct [M+Na]⁺ at m/z = 248.

-

Key Fragmentation Pathways:

-

Loss of tert-butyl cation: The most characteristic fragmentation of a Boc-protected amine is the loss of the tert-butyl group as a stable cation (C₄H₉⁺, m/z = 57) or the loss of isobutylene (C₄H₈, 56 Da) to give a protonated carbamic acid intermediate.

-

Loss of CO₂: Subsequent loss of carbon dioxide (44 Da) from the carbamic acid intermediate is common.

-

McLafferty Rearrangement: Not a primary pathway for this structure.

-

Allylic Cleavage: Cleavage at the allylic position (C²-C³) can occur, leading to various smaller fragments.

-

The base peak in the EI spectrum is often m/z = 57, corresponding to the [(CH₃)₃C]⁺ ion.

Standard Operating Protocols for Spectroscopic Analysis

To ensure data integrity and reproducibility, the following standardized protocols should be employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Acquire data with a 30° pulse angle and a relaxation delay of 2 seconds.

-

Collect 16-32 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of -10 to 220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire data with a 30° pulse angle and a relaxation delay of 2 seconds.

-

Collect 1024-4096 scans depending on sample concentration.

-

-

Data Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

FT-IR Spectroscopy Protocol

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically performs a background subtraction. Identify and label significant peaks.

Mass Spectrometry Protocol (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

-

Instrumentation: Use a Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Operate the ESI source in positive ion mode.

-

Set the capillary voltage to ~3.5-4.5 kV and the drying gas temperature to 200-300 °C.

-

Acquire data over a mass range of m/z 50-500.

-

-

Data Processing: Analyze the resulting spectrum for the [M+H]⁺, [M+Na]⁺, and other relevant adducts and fragments.

Caption: Workflow for the spectroscopic characterization and validation of a synthesized compound.

Conclusion

This guide establishes a comprehensive spectroscopic profile for this compound based on predictive methods and comparative analysis. The provided ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as an authoritative benchmark for researchers synthesizing or utilizing this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data, enabling unambiguous structural confirmation and purity assessment, which are critical for advancing research and development objectives.

References

- A Comparative Guide to the FT-IR Spectrum of Tert-butyl hexa-1,5-dien-3-ylcarbam

- Comparative Analysis of 13C NMR Data for Tert-butyl hexa-1,5-dien-3-ylcarbamate and Structural Altern

Sources

An In-Depth Technical Guide to tert-Butyl di(but-3-en-1-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl di(but-3-en-1-yl)carbamate, a carbamate derivative with potential applications in organic synthesis and drug discovery. Due to the limited availability of experimental data in publicly accessible literature, this guide focuses on the foundational chemical information, predicted properties, and general methodologies relevant to its class of compounds. The guide is structured to provide researchers with the essential information for handling, characterization, and strategic use of this molecule in synthetic applications.

Introduction and Molecular Overview

This compound, registered under CAS number 1211531-07-5, is a tertiary amine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and two but-3-en-1-yl substituents. The presence of two terminal alkene functionalities makes it an interesting building block for a variety of chemical transformations, including but not limited to, olefin metathesis, polymerization, and various addition reactions. The Boc protecting group offers the advantage of straightforward deprotection under acidic conditions, allowing for the unmasking of the secondary amine for further functionalization.

The structural representation of this compound is presented below.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1211531-07-5 | [1] |

| Molecular Formula | C₁₃H₂₃NO₂ | [1] |

| Molecular Weight | 225.33 g/mol | [1] |

| SMILES | O=C(OC(C)(C)C)N(CCC=C)CCC=C | [1] |

Note: Properties such as boiling point, melting point, density, and refractive index would require experimental determination.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, a prediction of the key spectroscopic features can be made based on the molecule's structure. These predictions can guide the analysis of experimentally obtained data.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group and the two butenyl chains.

-

~ 5.8 ppm: A multiplet corresponding to the vinylic protons (-CH=CH₂).

-

~ 5.0 ppm: A multiplet corresponding to the terminal vinylic protons (=CH₂).

-

~ 3.2 ppm: A triplet corresponding to the methylene protons adjacent to the nitrogen atom (-N-CH₂-).

-

~ 2.2 ppm: A quartet corresponding to the allylic protons (-CH₂-CH=).

-

~ 1.5 ppm: A singlet corresponding to the nine protons of the tert-butyl group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display signals for each unique carbon atom in the molecule.

-

~ 155 ppm: Carbonyl carbon of the carbamate.

-

~ 135 ppm: Vinylic carbon (-CH=).

-

~ 117 ppm: Terminal vinylic carbon (=CH₂).

-

~ 80 ppm: Quaternary carbon of the tert-butyl group.

-

~ 48 ppm: Methylene carbons adjacent to the nitrogen.

-

~ 33 ppm: Allylic methylene carbons.

-

~ 28 ppm: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by the following key absorption bands:

-

~ 3080 cm⁻¹: C-H stretch of the vinyl groups.

-

~ 2975 cm⁻¹: C-H stretch of the aliphatic groups.

-

~ 1690 cm⁻¹: Strong C=O stretch of the carbamate.

-

~ 1640 cm⁻¹: C=C stretch of the alkene.

-

~ 1160 cm⁻¹: C-N stretch.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 225.33. Common fragmentation patterns would likely involve the loss of the tert-butyl group ([M-57]⁺) or the entire Boc group.

Synthesis and Reactivity

General Synthetic Approach

A plausible synthetic route to this compound would involve the N,N-dialkylation of tert-butyl carbamate or the protection of di(but-3-en-1-yl)amine. A common method for the synthesis of related N,N-disubstituted Boc-carbamates involves the reaction of a secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Figure 2: Proposed synthetic workflow for this compound.

Explanatory Note: The causality behind this experimental choice lies in the high reactivity of Boc₂O towards nucleophilic amines. The use of an aprotic solvent prevents interference from protic species, and a non-nucleophilic base is employed to neutralize the acid byproduct without competing in the reaction.

Potential Reactivity and Applications

The two terminal alkene groups are key to the reactivity of this molecule. They can participate in a range of transformations, including:

-

Ring-Closing Metathesis (RCM): Treatment with a Grubbs-type catalyst could lead to the formation of a seven-membered nitrogen-containing ring, a structural motif present in various biologically active compounds.

-

Cross-Metathesis: Reaction with other olefins in the presence of a metathesis catalyst would allow for the introduction of diverse functional groups.

-

Hydroformylation, Dihydroxylation, and Epoxidation: The double bonds can be functionalized using standard olefin transformation protocols to introduce aldehydes, diols, or epoxides.

-

Polymerization: The di-olefinic nature of the molecule makes it a potential monomer for polymerization reactions.

Safety and Handling

Based on the GHS information provided by chemical suppliers, this compound should be handled with care.[1]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a potentially valuable synthetic intermediate due to its bifunctional nature, combining the versatile reactivity of two terminal alkenes with the widely used Boc-protection strategy for secondary amines. While detailed experimental data on its physical properties are currently scarce in the public domain, this guide provides a foundational understanding of its structure, predicted spectroscopic characteristics, a plausible synthetic approach, and essential safety information. Further research into the experimental characterization and reactivity of this compound is warranted to fully explore its potential in organic synthesis and medicinal chemistry.

References

-

Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Tert-butyl but-3-EN-1-ylcarbamate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

Sources

tert-Butyl di(but-3-en-1-yl)carbamate chemical structure

An In-depth Technical Guide to tert-Butyl di(but-3-en-1-yl)carbamate: Synthesis, Structure, and Application in Heterocyclic Chemistry

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in modern organic synthesis. The document elucidates the molecule's chemical structure, physicochemical properties, and detailed synthetic protocols. The primary focus is on its role as a precursor in ring-closing metathesis (RCM) for the construction of unsaturated nitrogen heterocycles, which are core scaffolds in numerous pharmaceutical agents and natural products. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.

Introduction and Molecular Overview

This compound is a tertiary amine protected by the acid-labile tert-butoxycarbonyl (Boc) group. Its defining structural feature is the presence of two terminal butenyl chains. This diolefinic structure renders it an ideal substrate for intramolecular cyclization reactions, most notably Ring-Closing Metathesis (RCM). The strategic placement of the nitrogen atom and the two alkene functionalities allows for the efficient synthesis of seven-membered unsaturated nitrogen heterocycles, specifically derivatives of azepane. The Boc protecting group offers robust stability under a wide range of reaction conditions while allowing for facile deprotection under mild acidic conditions, making it a cornerstone of multi-step synthetic campaigns.

The primary utility of this carbamate lies in its ability to be transformed into N-Boc-2,3,4,7-tetrahydro-1H-azepine, a valuable heterocyclic building block. The RCM reaction is known for its functional group tolerance and reliability, catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs catalysts.[1][2]

Physicochemical and Structural Properties

A summary of the key identifiers and properties of this compound is provided below.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl bis(but-3-en-1-yl)carbamate | |

| CAS Number | 1211531-07-5 | [3] |

| Molecular Formula | C₁₃H₂₃NO₂ | |

| Molecular Weight | 225.33 g/mol | |

| Chemical Class | Carbamate, Tertiary Amine, Alkene | [3] |

| Appearance | Expected to be a colorless to pale yellow oil | |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) |

Synthesis of this compound

The synthesis is a straightforward two-step process, beginning with the preparation of the secondary amine precursor followed by its protection with a Boc group.

Step 1: Synthesis of the Precursor, di(but-3-en-1-yl)amine

The secondary amine precursor, di(but-3-en-1-yl)amine, can be synthesized from a primary homoallylic amine, such as but-3-en-1-amine.[4] A common method involves the alkylation of the primary amine with a homoallyl halide, like 4-bromo-1-butene.

Experimental Protocol: Synthesis of di(but-3-en-1-yl)amine

-

To a stirred solution of but-3-en-1-amine (1.0 eq) and a suitable base such as potassium carbonate (2.5 eq) in a polar aprotic solvent like acetonitrile, add 4-bromo-1-butene (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor by TLC or GC-MS until the starting amine is consumed.

-

Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired secondary amine.

Step 2: N-Boc Protection

The protection of the secondary amine with a tert-butoxycarbonyl group is a high-yielding and well-established transformation.[5] The most common reagent for this purpose is di-tert-butyl dicarbonate, (Boc)₂O.

Experimental Protocol: Synthesis of this compound

-

Dissolve di(but-3-en-1-yl)amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution.

-

Add a base, such as triethylamine (Et₃N, 1.2 eq) or a catalytic amount of 4-(dimethylamino)pyridine (DMAP), to the mixture.

-

Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by TLC, staining with potassium permanganate to visualize the disappearance of the amine.

-

Upon completion, wash the reaction mixture sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

-

Purification via flash column chromatography on silica gel typically yields the pure this compound.

Caption: Workflow for N-Boc Protection.

Core Application: Ring-Closing Metathesis (RCM)

The primary synthetic value of this compound is its role as a substrate for RCM to form a seven-membered nitrogen heterocycle. This reaction is a powerful tool for carbon-carbon double bond formation and is catalyzed by well-defined ruthenium alkylidene complexes.[2]

The intramolecular cyclization of the diolefin substrate proceeds via a metallacyclobutane intermediate, releasing ethylene gas as the sole byproduct and driving the reaction to completion.[2]

Reaction Scheme: this compound → tert-Butyl 2,3,4,7-tetrahydro-1H-azepine-1-carboxylate + Ethylene

Choice of Catalyst

The choice of catalyst is critical for reaction efficiency. Second-generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts are commonly employed due to their high activity and stability. For substrates that are sterically hindered or electronically deactivated, more advanced catalysts may be required.[1]

Experimental Protocol: RCM Cyclization

-

Dissolve this compound (1.0 eq) in a degassed, anhydrous solvent such as dichloromethane (DCM) or toluene to create a dilute solution (typically 0.01-0.05 M to favor intramolecular reaction).

-

Add the Grubbs or Hoveyda-Grubbs catalyst (1-5 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture to reflux (approx. 40 °C for DCM) and monitor its progress by TLC or ¹H NMR spectroscopy.

-

Upon completion, cool the reaction to room temperature and quench it by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

-

Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to isolate the pure tert-butyl 2,3,4,7-tetrahydro-1H-azepine-1-carboxylate.

Sources

- 1. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 3. 1211531-07-5|this compound|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to GSK2830371: A Potent and Selective Allosteric Wip1 Phosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Key Regulator of the DNA Damage Response

GSK2830371 is a potent and selective, orally bioavailable, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D).[1][2] Wip1 is a critical negative regulator of the DNA damage response (DDR) and tumor suppressor pathways, primarily through its dephosphorylation of key proteins such as p53, ATM, Chk2, and γH2AX.[3][4] By inhibiting Wip1, GSK2830371 enhances the phosphorylation and activation of these crucial tumor-suppressive proteins, leading to cell cycle arrest and apoptosis in cancer cells. This unique mechanism of action has positioned GSK2830371 as a promising therapeutic agent, particularly in cancers with wild-type p53 and as a potentiator for other anticancer therapies like MDM2 inhibitors.[5][6] This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, biological activity, and experimental protocols for GSK2830371.

Physicochemical Properties of GSK2830371

A clear understanding of the physicochemical properties of GSK2830371 is fundamental for its application in both in vitro and in vivo research settings.

| Property | Value | Source(s) |

| CAS Number | 1404456-53-6 | [1][2] |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [1] |

| Molecular Weight | 461.02 g/mol | [1] |

| Appearance | Light yellow powder | |

| Purity | ≥97% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [1] |

| Storage | Store at -20°C | [1] |

Mechanism of Action: Allosteric Inhibition of Wip1 and Downstream Signaling

GSK2830371 functions as a highly potent allosteric inhibitor of Wip1 phosphatase with an IC₅₀ of 6 nM.[2] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a "flap" subdomain outside the catalytic site of Wip1. This allosteric interaction induces a conformational change that inhibits the phosphatase activity of Wip1 in a reversible and substrate-noncompetitive manner.

The inhibition of Wip1 by GSK2830371 leads to the sustained phosphorylation of several key proteins involved in the DNA damage response and cell cycle control. This cascade of events ultimately enhances the tumor suppressor function of the p53 pathway. The key substrates of Wip1 that are affected by GSK2830371 include:

-

p53: Inhibition of Wip1 leads to increased phosphorylation of p53 at Serine 15 (p53-S15), which enhances its stability and transcriptional activity.[4][6]

-

ATM (Ataxia-Telangiectasia Mutated): GSK2830371 treatment results in increased phosphorylation of ATM at Serine 1981, a critical site for its activation in response to DNA damage.[1][2]

-

Chk2 (Checkpoint Kinase 2): The phosphorylation of Chk2 at Threonine 68 is increased upon Wip1 inhibition, promoting its role in cell cycle arrest.[2]

-

γH2AX: Increased phosphorylation of H2AX at Serine 139, a marker of DNA double-strand breaks, is observed following treatment with GSK2830371.[2]

The following diagram illustrates the signaling pathway affected by GSK2830371:

Figure 1: GSK2830371 signaling pathway.

Biological Activity and Applications in Drug Development

GSK2830371 has demonstrated significant anti-tumor activity in a variety of preclinical models.

In Vitro Activity:

-

Antiproliferative Effects: GSK2830371 exhibits selective antiproliferative activity in cancer cell lines with wild-type TP53.[2] For instance, in MCF-7 breast carcinoma cells, which have PPM1D amplification, GSK2830371 has a 50% growth inhibitory concentration (GI₅₀) of 2.65 µM.[7]

-

Induction of Apoptosis: By stabilizing and activating p53, GSK2830371 can induce apoptosis in cancer cells. This is often measured by an increase in caspase-3/7 activity.[6]

-

Potentiation of MDM2 Inhibitors: A key application of GSK2830371 is in combination therapy. It significantly potentiates the anti-tumor effects of MDM2 inhibitors, such as Nutlin-3 and RG7388, in a p53-dependent manner.[6][8] This combination leads to enhanced p53 activation, cell cycle arrest, and apoptosis.[5]

In Vivo Activity:

-

Tumor Growth Inhibition: GSK2830371 is orally bioavailable and has been shown to inhibit tumor growth in xenograft models. For example, in a DOHH2 lymphoma xenograft model, oral administration of GSK2830371 resulted in significant tumor growth inhibition.[2]

-

Combination Therapy in Xenografts: In vivo studies have also demonstrated the synergistic effect of GSK2830371 with MDM2 inhibitors. The combination of GSK2830371 and RG7388 significantly inhibited tumor growth in a liver adenocarcinoma xenograft model.[8]

Experimental Protocols

The following provides a generalized, step-by-step methodology for a common in vitro assay used to characterize the activity of GSK2830371.

In Vitro Wip1 Phosphatase Inhibition Assay (Fluorescence-Based)

This assay measures the ability of GSK2830371 to inhibit the dephosphorylation of a fluorescent substrate by recombinant Wip1 enzyme.

Materials:

-

Recombinant human Wip1 phosphatase

-

Fluorescein diphosphate (FDP) substrate

-

Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.05 mg/ml BSA

-

GSK2830371

-

DMSO (anhydrous)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of GSK2830371 in DMSO. Create a serial dilution of the compound in the assay buffer to achieve the desired final concentrations. Include a DMSO-only control.

-

Reaction Setup: In a 96-well plate, add the diluted GSK2830371 or DMSO control.

-

Substrate Addition: Add the FDP substrate to each well to a final concentration of 50 µM.

-

Enzyme Addition: Initiate the reaction by adding recombinant Wip1 enzyme to a final concentration of 10 nM.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the specified wavelengths. The dephosphorylation of FDP by Wip1 will result in an increase in fluorescence.

-

Data Analysis: Calculate the percent inhibition of Wip1 activity for each concentration of GSK2830371 compared to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Figure 2: Workflow for Wip1 phosphatase inhibition assay.

Conclusion

GSK2830371 is a valuable research tool and a promising therapeutic candidate due to its potent and selective inhibition of Wip1 phosphatase. Its ability to reactivate the p53 tumor suppressor pathway, both as a single agent and in combination with other targeted therapies, underscores its potential in oncology drug development. This guide provides a foundational understanding of GSK2830371 to aid researchers in designing and interpreting experiments aimed at further elucidating its therapeutic utility.

References

- Shaltiel, I. A., et al. (2006).

- Takekawa, M., et al. (2000). p53-inducible Wip1 phosphatase mediates a negative feedback regulation of p38 MAPK-p53 signaling in response to UV radiation. The EMBO Journal, 19(23), 6517-6526.

- Lu, X., et al. (2008). The Wip1 phosphatase and its effects on the stress response. Cancer and Metastasis Reviews, 27(2), 191-199.

- Chen, Y., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers, 13(15), 3865.

- Esfandiari, A., et al. (2016). Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. Molecular Cancer Therapeutics, 15(3), 379-391.

- Thareja, S., et al. (2021). In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma. Scientific Reports, 11(1), 1-12.

- Slaninova, V., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget, 7(14), 17682.

- Bulavin, D. V., et al. (2002).

- Esfandiari, A., et al. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Molecular Cancer Therapeutics, 15(3), 379-391.

Sources

- 1. Wip1 phosphatase modulates ATM-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of the Wip1 phosphatase and its effects on the stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p53-inducible Wip1 phosphatase mediates a negative feedback regulation of p38 MAPK-p53 signaling in response to UV radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Enabling Complexity through Strategic Protection

An In-depth Technical Guide: The Strategic Role of the Boc Protecting Group in Diene Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of organic synthesis, the construction of complex molecular architectures demands a high degree of control over the reactivity of various functional groups.[1][2] Protecting groups are the cornerstone of this control, acting as temporary shields that prevent a specific functional group from engaging in unwanted side reactions.[3][4] Among the arsenal of protecting groups available to chemists, the tert-butoxycarbonyl (Boc) group stands out for its robustness, reliability, and predictable reactivity, particularly in the protection of amines.[3][5][6]

Dienes, specifically conjugated dienes, are fundamental building blocks in synthesis, prized for their ability to form six-membered rings through the powerful Diels-Alder reaction and to participate in a wide array of transition metal-catalyzed transformations.[7][8][9] When these versatile substrates are functionalized with amino groups, their synthetic potential expands dramatically, providing access to a vast range of nitrogen-containing heterocycles and complex natural products. However, the inherent nucleophilicity and basicity of the amino group often conflict with the reaction conditions required for diene transformations.

This guide provides a comprehensive examination of the critical role the Boc protecting group plays in unlocking the full synthetic potential of amino-dienes. We will explore the fundamental chemistry of the Boc group, its strategic implementation in the synthesis of diene precursors, and its influence on the outcome of key cycloaddition and cross-coupling reactions.

Part 1: The Boc Group - A Chemist's Essential Tool

The efficacy of the Boc group stems from its unique chemical properties: it is easy to introduce, stable under a wide range of conditions (including basic, nucleophilic, and reductive environments), and can be removed cleanly under specific acidic conditions.[6][10]

Mechanism of N-Boc Protection

The most common method for installing a Boc group onto a primary or secondary amine involves its reaction with di-tert-butyl dicarbonate (Boc₂O).[5][11] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks one of the electrophilic carbonyl carbons of the anhydride.[12][13] The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide. A base, such as triethylamine (TEA), 4-dimethylaminopyridine (DMAP), or sodium hydroxide, is often used to neutralize the protonated amine, driving the reaction to completion.[5][14]

Figure 1: General mechanism for N-Boc protection of an amine using Boc₂O.

Mechanism of N-Boc Deprotection

The Boc group's defining feature is its lability under acidic conditions.[14][15] Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol, efficiently cleaves the carbamate.[16][17] The mechanism is initiated by protonation of the carbonyl oxygen. This facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[6][12] The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[12]

A potential complication is the electrophilic nature of the intermediate tert-butyl cation, which can alkylate other nucleophilic sites in the molecule, a particularly relevant concern in complex substrates.[16][18] This side reaction can often be suppressed by using "scavengers" like anisole or thioanisole.[16]

Figure 2: Acid-catalyzed deprotection of a Boc-protected amine.

Orthogonal Protection Strategy

The stability of the Boc group to bases and catalytic hydrogenation makes it an ideal component of an "orthogonal" protection strategy.[11] It can be selectively removed without affecting other common protecting groups like the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[6] This orthogonality is paramount in multi-step syntheses, such as solid-phase peptide synthesis and the construction of complex drug candidates.[6]

| Condition | Boc Group | Fmoc Group | Cbz Group |

| Strong Acid (TFA, HCl) | Labile | Stable | Stable |

| Base (e.g., Piperidine) | Stable | Labile | Stable |

| Catalytic Hydrogenation (H₂, Pd/C) | Stable | Stable | Labile |

| Table 1: Orthogonality of the Boc group compared to Fmoc and Cbz protecting groups. |

Part 2: The Boc Group in the Synthesis of Diene Precursors

The primary role of the Boc group in diene synthesis is to pacify the reactivity of an amino substituent, thereby enabling the construction and subsequent reaction of the diene system itself.

Synthesis of Boc-Protected Amino Dienes

A variety of synthetic routes can provide access to Boc-protected amino dienes. A common strategy involves the protection of a commercially available amino-containing precursor, followed by transformations to generate the diene moiety. For instance, mono-Boc protection of symmetrical diamines can be achieved with high selectivity, providing valuable building blocks for more complex dienes.[19][20][21]

General Experimental Protocol: Mono-Boc Protection of a Diamine [22]

-

Dissolve the diamine (e.g., 1,3-diaminopropane, 10 eq) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 eq) in DCM dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Upon completion, the reaction mixture is typically worked up by washing with aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification via column chromatography yields the pure mono-Boc-protected diamine.

This protected intermediate can then be further elaborated into a diene through methods such as elimination or cross-coupling reactions.

Rationale for Amine Protection in Diene Synthesis

-

Preventing Unwanted Reactivity: Unprotected amines are basic and nucleophilic and can interfere with a wide range of synthetic transformations, including organometallic reactions, base-sensitive rearrangements, and reactions involving electrophilic reagents.[3][12]

-

Modulating Electronic Properties: The Boc group, as a carbamate, alters the electronic nature of the nitrogen atom. It withdraws electron density via resonance, which can influence the diene's reactivity in pericyclic reactions like the Diels-Alder reaction.

-

Improving Handling and Solubility: The bulky, nonpolar Boc group can significantly alter the physical properties of a molecule, often improving its solubility in common organic solvents and rendering it more amenable to chromatographic purification.[18]

Part 3: Applications of Boc-Protected Dienes in Key Reactions

With the amine functionality safely masked, Boc-protected dienes can be employed in powerful carbon-carbon bond-forming reactions.

The Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile.[8][9] It is one of the most powerful reactions in organic chemistry for building molecular complexity in a single, stereocontrolled step.[8]

The presence of a Boc-protected amino group on the diene can influence the stereochemical outcome of the reaction. The stereochemistry of the dienophile is preserved in the product, and the reaction typically favors the formation of the endo product due to stabilizing secondary orbital interactions in the transition state.[23][24][25]

Figure 3: A typical workflow involving a Boc-protected diene in a Diels-Alder reaction followed by deprotection.

Representative Experimental Protocol: Diels-Alder Reaction

-

To a solution of the Boc-protected diene (1.0 eq) in a suitable solvent (e.g., toluene or xylene) is added the dienophile (1.1 eq).

-

The reaction mixture is heated to reflux (typically 80-140 °C) and monitored by TLC or LC-MS.

-

Upon consumption of the starting material, the reaction is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude residue is purified by flash column chromatography on silica gel to afford the desired cycloadduct.

The diastereoselectivity of such reactions can be significantly influenced by the specific substitution pattern on the diene and the reaction conditions employed.[26]

Transition Metal-Catalyzed Reactions

Dienes are excellent substrates for a variety of transition metal-catalyzed reactions, including cross-couplings, hydrofunctionalizations, and metathesis.[7][27] The Boc group is generally stable to many common transition metal catalysts (e.g., those based on Pd, Ni, Cu, Ru), making it an ideal choice for syntheses that incorporate these powerful methods.[28]

A notable example is the use of a Boc-protected diene in a ring-closing metathesis (RCM) reaction to form a nitrogen-containing heterocycle, a key step in the synthesis of N-Boc-bicycloproline.[29]

Figure 4: Workflow for a Ring-Closing Metathesis (RCM) reaction using a Boc-protected diene.

Part 4: The Final Step - Strategic Deprotection

After the core structure has been assembled, the final step is often the removal of the Boc group to unveil the free amine. The choice of deprotection conditions is critical to avoid degradation of the newly synthesized, and often sensitive, product.

| Reagent/Condition | Typical Conditions | Advantages | Potential Issues |

| TFA / DCM | 10-50% TFA in DCM, RT, 1-4h | Fast, efficient, volatile byproducts | Harshly acidic, can cleave other acid-labile groups, t-butyl cation side reactions[18] |

| HCl / Dioxane or Alcohols | 1-4 M HCl, RT, 1-12h | Provides amine as HCl salt, often crystalline | Can be slower, potential for solvent-related side reactions |

| Oxalyl Chloride / MeOH | (COCl)₂ (3 eq), MeOH, RT, 1-4h | Very mild conditions, tolerates acid-sensitive groups | Reagent is toxic and moisture-sensitive |

| Lewis Acids (e.g., AlCl₃) | AlCl₃ in CH₃CN or DCM | Can offer selectivity in the presence of other protecting groups | Stoichiometric amounts often needed, workup can be complex |

| Table 2: Comparison of common N-Boc deprotection methods for synthetic adducts.[10][16][18] |

The development of milder deprotection protocols, such as using oxalyl chloride in methanol or employing Brønsted acidic deep eutectic solvents, has expanded the toolkit for chemists, allowing for the unmasking of amines in increasingly complex and delicate molecular environments.[10][15]

Conclusion

The tert-butoxycarbonyl group is far more than a simple placeholder in the synthesis of amino-dienes. It is a strategic tool that enables chemists to:

-

Construct and Isolate otherwise unstable or reactive diene precursors.

-

Direct and Control the outcomes of powerful transformations like the Diels-Alder reaction and transition metal-catalyzed couplings.

-

Execute Complex Synthetic Sequences through its robust and orthogonal nature, allowing for the selective manipulation of multiple functional groups.

By temporarily masking the reactivity of the amine, the Boc group allows the unique synthetic utility of the diene to be fully exploited. Its reliable introduction and clean, selective removal under well-defined acidic conditions have cemented its role as an indispensable component in the synthesis of nitrogen-containing cyclic molecules for the pharmaceutical, agrochemical, and materials science industries.

References

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]

-

Hughes, C. C., et al. Synthesis of Boc-protected bicycloproline. PubMed Central (PMC) - NIH. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. [Link]

-

Reddy, V. G., et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central (PMC) - NIH. [Link]

-

Common Organic Chemistry. Boc Deprotection - TFA. [Link]

-

Ralph, M. S., & Roesner, R. A. The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. [Link]

-

Canfield, A. M., et al. Dienes as Versatile Substrates for Transition Metal‐Catalyzed Reactions. Request PDF. [Link]

-

Vylegzhanina, F., et al. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

-

Organic Chemistry. Boc Deprotection Mechanism. YouTube. [Link]

-

Aceves-Hernandez, J. M., et al. General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

-

Lee, D. W., et al. Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

-

Lee, D. W., et al. Selective Mono-BOC Protection of Diamines. Synthetic Communications. [Link]

-

Arai, Y., et al. Diastereofacial selectivity in Diels–Alder reactions of buta-1,3-dienes having stereogenic allylic heteroatom substituents at the C-2 position. RSC Publishing. [Link]

-

Wang, H., et al. Transition Metal (Ni, Cu, Pd)-Catalyzed Alkene Dicarbofunctionalization Reactions. PubMed Central (PMC) - NIH. [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

Canfield, A. M., et al. Dienes as Versatile Substrates for Transition Metal‐Catalyzed Reactions. Angewandte Chemie International Edition. [Link]

-

Fernández-Moro, M., et al. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]

-

Master Organic Chemistry. Stereochemistry of the Diels-Alder Reaction. [Link]

-

Le, C. M., et al. Carbene Radicals in Transition-Metal-Catalyzed Reactions. ACS Publications. [Link]

-

The Organic Chemistry Tutor. The Endo Rule: Diastereoselectivity in the Diels-Alder Reaction. YouTube. [Link]

-

Wikipedia. Diels–Alder reaction. [Link]

-

K. C. Nicolaou, et al. THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]

-

K. C. Nicolaou, et al. The Role of Protective Groups in Organic Synthesis. Semantic Scholar. [Link]

-

Master Organic Chemistry. The Diels-Alder Reaction. [Link]

-

Organic Chemistry. Dienes in the Diels-Alder Reaction. YouTube. [Link]

-

Chemistry Steps. Diels Alder Reaction: Dienes and Dienophiles. [Link]

-

Quora. What is the protection of BOC in organic synthesis processes?. [Link]

Sources

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. quora.com [quora.com]

- 5. jk-sci.com [jk-sci.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 14. Amine Protection / Deprotection [fishersci.co.uk]

- 15. mdpi.com [mdpi.com]

- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 17. Boc Deprotection - TFA [commonorganicchemistry.com]

- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 19. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 20. researchgate.net [researchgate.net]

- 21. bioorg.org [bioorg.org]

- 22. N-Boc-1,3-propanediamine synthesis - chemicalbook [chemicalbook.com]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. youtube.com [youtube.com]

- 25. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

- 26. Diastereofacial selectivity in Diels–Alder reactions of buta-1,3-dienes having stereogenic allylic heteroatom substituents at the C-2 position - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 27. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 28. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs [mdpi.com]

- 29. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]

stability of tert-Butyl di(but-3-en-1-yl)carbamate

An In-depth Technical Guide to the Stability of tert-Butyl di(but-3-en-1-yl)carbamate

Abstract

This technical guide provides a comprehensive analysis of the chemical , a key intermediate in modern organic synthesis. The stability of this compound is dictated by two primary functional moieties: the acid- and thermally-labile tert-butoxycarbonyl (Boc) protecting group and the reactive di-alkenyl system, which is primed for intramolecular reactions. This document elucidates the principal degradation and transformation pathways, including acid-catalyzed deprotection, thermal decomposition, and catalytic ring-closing metathesis (RCM). We present a detailed examination of the underlying mechanisms, influencing factors, and recommended protocols for handling, storage, and stability assessment. This guide is intended for researchers, scientists, and drug development professionals who utilize this versatile building block and require a thorough understanding of its stability profile to ensure experimental success and material integrity.

Introduction